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molecular formula C10H10N4 B8681625 [2,4'-Bipyridine]-5,6-diamine

[2,4'-Bipyridine]-5,6-diamine

Cat. No. B8681625
M. Wt: 186.21 g/mol
InChI Key: LQJOETKMZNAYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04317909

Procedure details

A mixture containing 43.2 g. of 2-amino-3-nitro-6-(4-pyridinyl)pyridine, 360 ml. of dimethylformamide, 220 ml. of ethanol and 1 g. of 10% palladium-on-charcoal was shaken in a Parr apparatus under catalytic hydrogenation conditions for about one hour. The reaction mixture was filtered and the filtrate concentrated in vacuo to a volume of about 150 ml. and cooled. The separated solid was collected and dried to produce 20 g. of 2,3-diamino-6-(4-pyridinyl)pyridine which can be used directly in the next step without further purification. In another run, a sample was recrystallized from ethanol using decolorizing charcoal to produce the product, 2,3-diamino-6-(4-pyridinyl)pyridine, melting at 252°-254° C.
Name
2-amino-3-nitro-6-(4-pyridinyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[N:3]=1.CN(C)C=O>[Pd].C(O)C>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[N:3]=1

Inputs

Step One
Name
2-amino-3-nitro-6-(4-pyridinyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])C1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture containing 43.2 g
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo to a volume of about 150 ml
TEMPERATURE
Type
TEMPERATURE
Details
and cooled
CUSTOM
Type
CUSTOM
Details
The separated solid was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to produce 20 g
CUSTOM
Type
CUSTOM
Details
of 2,3-diamino-6-(4-pyridinyl)pyridine which can be used directly in the next step without further purification
CUSTOM
Type
CUSTOM
Details
In another run, a sample was recrystallized from ethanol using

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC=C1N)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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